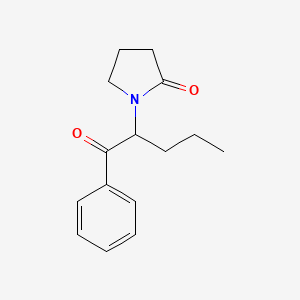

1-(1-Oxo-1-phenylpentan-2-yl)pyrrolidin-2-one

Descripción general

Descripción

“1-(1-Oxo-1-phenylpentan-2-yl)pyrrolidin-2-one” is a chemical compound . It is part of a class of drugs known as α-pyrrolidinophenones . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Synthesis Analysis

The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives . Specific synthesis methods for “1-(1-Oxo-1-phenylpentan-2-yl)pyrrolidin-2-one” are not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of “1-(1-Oxo-1-phenylpentan-2-yl)pyrrolidin-2-one” is characterized by a five-membered pyrrolidine ring. This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Designer Drug and Forensic Analysis :

- α-Pyrrolidinovalerophenone (α-PVP), a powerful stimulant and a designer drug, is closely related to 1-(1-Oxo-1-phenylpentan-2-yl)pyrrolidin-2-one. α-PVP, often marketed as a harmless ‘bath salt’, is in reality a dangerous synthetic substance with significant abuse potential. It has been crystallized as the HCl salt with structural characterization revealing interesting molecular interactions (Wood, Bernal, & Lalancette, 2016).

- A fatal case involving the combined poisoning of α-PVP and another substance highlighted the importance of forensic analysis in identifying and quantifying these substances in postmortem samples, demonstrating the compound's relevance in forensic toxicology (Sykutera, Cychowska, & Bloch-Boguslawska, 2015).

Pharmacology and Drug Development :

- Research in medicinal chemistry has identified analogues of pyrrolidinones as promising classes of monoamine uptake inhibitors, which are relevant for the development of medications for cocaine abuse. This showcases the compound's potential in developing treatments for substance abuse disorders (Meltzer, Butler, Deschamps, & Madras, 2006).

- In another study, derivatives of pyrrolidin-2-one were synthesized and tested for their antiarrhythmic and antihypertensive effects, demonstrating potential therapeutic applications in cardiovascular medicine (Malawska et al., 2002).

Molecular and Chemical Studies :

- Detailed molecular properties of substituted pyrrolidinones have been investigated through quantum chemical calculations, contributing to a deeper understanding of their chemical behavior (Bouklah et al., 2012).

- The compound's crystallographic characterization has been a subject of study in the context of new psychoactive substances (NPS), providing insights into its structural properties which are critical for addressing challenges posed by these substances (Rojkiewicz et al., 2022).

Propiedades

IUPAC Name |

1-(1-oxo-1-phenylpentan-2-yl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-7-13(16-11-6-10-14(16)17)15(18)12-8-4-3-5-9-12/h3-5,8-9,13H,2,6-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRCOJVUGGZXTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)C1=CC=CC=C1)N2CCCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70858353 | |

| Record name | 1-(1-Oxo-1-phenylpentan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Oxo-1-phenylpentan-2-yl)pyrrolidin-2-one | |

CAS RN |

1220881-04-8 | |

| Record name | 1-(1-Benzoylbutyl)-2-pyrrolidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1220881048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1-Oxo-1-phenylpentan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70858353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-BENZOYLBUTYL)-2-PYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1IZ0TT58UB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-O-[Bis(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-beta-D-arabinofuranosyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B583846.png)